molecular formula C12H18Cl2N2 B7898457 (4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B7898457
M. Wt: 261.19 g/mol
InChI Key: HDJYETUBQBRJLM-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a piperidine derivative with a 4-chlorobenzyl substituent. Its molecular formula is C₁₂H₁₈Cl₂N₂, with an average molecular mass of 261.19 g/mol and a monoisotopic mass of 260.0847 g/mol . The compound is identified by multiple synonyms, including 1-(4-Chlorobenzyl)-4-piperidinamine hydrochloride and 1158497-67-6 (CAS RN). It is listed in commercial catalogs as a pharmaceutical intermediate or research chemical, with suppliers like CymitQuimica offering it under reference code 10-F089708 .

The structure consists of a piperidine ring substituted at the 4-position with an amine group and a 4-chlorobenzyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14-15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJYETUBQBRJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Condensation :

    • Reactants : N-Boc-4-piperidone and 4-chlorobenzylamine are combined in 1,2-dichloroethane.

    • Catalyst : Glacial acetic acid (1.5 equiv.) facilitates imine formation.

    • Reducing Agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv.) selectively reduces the imine intermediate to the secondary amine.

    • Conditions : The reaction proceeds at ambient temperature for 12–24 hours, achieving yields of 75–85%.

  • Deprotection :

    • The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid (HCl) in ethyl acetate, yielding the free amine as a dihydrochloride salt.

  • Purification :

    • Crude products are purified via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization.

Optimized Parameters

ParameterValue/DetailSource
Solvent1,2-Dichloroethane
Temperature20–25°C
Reducing AgentSodium triacetoxyborohydride (STAB)
Yield After Purification80–88%

Hydrogenation Using Raney Nickel

An alternative method employs catalytic hydrogenation under high-pressure conditions, avoiding borohydride reagents.

Procedure Overview

  • Reactants :

    • 4-Piperidone and 4-chlorobenzylamine are dissolved in ethanol.

  • Catalyst :

    • Raney nickel (20 g per 0.266 mol substrate) facilitates hydrogenation.

  • Conditions :

    • Hydrogen gas (0.4 MPa) at 60°C for 2 hours.

  • Workup :

    • Filtration removes the catalyst, followed by solvent evaporation and recrystallization from petroleum ether.

Performance Metrics

MetricDetailSource
Catalyst Loading7.5 wt% (relative to substrate)
Yield88.1%
Purity (HPLC)99.5%

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance solubility and stability.

Standard Protocol

  • Acid Treatment : The amine is treated with concentrated HCl in ethyl acetate or ethanol.

  • Crystallization : The salt precipitates upon cooling and is isolated via filtration.

Critical Factors

FactorImpact on Product Quality
HCl Concentration≥37% ensures complete protonation
Solvent PolarityEthanol/ethyl acetate optimizes yield

Industrial-Scale Synthesis

Patents highlight scalable processes for commercial production:

Continuous Flow Systems

  • Advantages : Improved heat transfer and reduced reaction times.

  • Example : A continuous hydrogenation reactor achieves 90% yield with 99% purity.

Cost-Effective Modifications

  • Alternative Reducing Agents : Zinc borohydride reduces reagent costs by 30% compared to STAB.

  • Solvent Recycling : Ethanol recovery systems cut material costs by 25%.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Reductive Amination80–88%≥98%HighModerate
Catalytic Hydrogenation85–90%≥99%MediumHigh
Industrial Flow Process90%≥99%LowVery High

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction or dimerization during hydrogenation.

  • Mitigation : Controlled H₂ pressure (0.3–0.5 MPa) and low temperatures (50–60°C).

Purification Difficulties

  • Issue : Residual hydrazine in final API.

  • Solution : Multi-stage washing with NaHCO₃ and activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of various chemical compounds used in research and industry.

Biology

It is utilized in studies involving receptor binding and enzyme inhibition. Its interactions with specific molecular targets allow researchers to explore its pharmacological potential.

Industry

(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is employed in the production of specialty chemicals and as a reagent in various industrial processes.

The compound exhibits several pharmacological effects that make it a candidate for further research:

Antidepressant Activity : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Antinociceptive Effects : Studies indicate that this compound may reduce pain perception through interactions with opioid receptors, suggesting potential use in pain management.

Antitumor Properties : Preliminary investigations have demonstrated cytotoxic effects against specific cancer cell lines, positioning it as a candidate for cancer therapy research.

Case Studies

  • Antidepressant Effects : A study evaluated the antidepressant-like effects of piperidine derivatives in animal models, revealing significant reductions in depressive behaviors attributed to serotonin reuptake inhibition.
  • Antinociceptive Studies : Controlled experiments administered the compound to rodents subjected to pain stimuli, showing marked decreases in pain perception linked to mu-opioid receptor activity.
  • Antitumor Activity Research : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) indicated significant cytotoxicity with IC50 values demonstrating effective inhibition of cell proliferation, prompting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Variations in the chloro-substitution pattern or additional functional groups on the benzyl ring significantly alter physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Differences Evidence ID
(4-Chloro-benzyl)-piperidin-4-yl-amine HCl C₁₂H₁₈Cl₂N₂ 261.19 4-chlorobenzyl Reference compound
(2,4-Dichloro-benzyl)-piperidin-4-yl-amine HCl C₁₂H₁₇Cl₃N₂ 295.64 2,4-dichlorobenzyl Increased chlorine atoms; ortho-substituent
(3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl C₁₃H₁₉Cl₃N₂ 309.67 3,4-dichlorobenzyl + N-methyl Methylation at amine; meta/para-Cl
4-(2-Chlorobenzyl)piperidin-4-amine diHCl C₁₂H₁₉Cl₃N₂ 309.67 2-chlorobenzyl Ortho-Cl; dihydrochloride salt

Key Observations :

  • Dichloro Substitution : Compounds with 2,4-dichloro () or 3,4-dichloro () substituents exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Salt Form: The dihydrochloride salt in may improve aqueous solubility compared to the monohydrochloride form of the reference compound .

Modifications on the Piperidine Ring

Alterations to the piperidine ring or its substituents influence electronic and steric profiles.

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Modifications Key Differences Evidence ID
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl C₁₃H₂₀Cl₂N₂ 275.22 N-methylation on piperidine Increased steric bulk at amine
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine HCl C₁₃H₂₀Cl₂N₂ 275.22 Ethyl linker + 3-chloro substituent Extended alkyl chain; meta-Cl
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine HCl C₁₈H₂₁Cl₂N₅ 378.30 Pyrrolopyrimidine substitution Heterocyclic addition; higher complexity

Key Observations :

  • N-Methylation : The addition of a methyl group to the amine () enhances lipophilicity and may affect metabolic stability .
  • Heterocyclic Additions : The pyrrolo[2,3-d]pyrimidin-4-yl group in introduces a fused aromatic system, likely targeting kinase or nucleic acid interactions .

Complex Heterocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Component Key Differences Evidence ID
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine HCl C₁₅H₂₀ClN₃O 293.80 Oxazole ring Oxazole adds hydrogen-bonding capacity
(6-Methoxy-pyrimidin-4-yl)-piperidin-4-yl-amine HCl C₁₀H₁₆ClN₃O 229.71 Pyrimidine substitution Pyrimidine enhances π-π interactions

Key Observations :

  • Oxazole and Pyrimidine Moieties: These heterocycles () introduce hydrogen-bond acceptors/donors, improving target engagement in enzyme inhibition or receptor antagonism .

Biological Activity

(4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesizing methods, and relevant case studies that highlight its efficacy in various therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzyl group, which contributes to its unique biological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for various experimental and therapeutic uses. Its structural characteristics are crucial for its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Antinociceptive Effects : Studies suggest that this compound may reduce pain perception through interactions with opioid receptors, indicating potential use in pain management.
  • Antitumor Properties : Preliminary investigations have shown cytotoxic effects against certain cancer cell lines, positioning it as a candidate for further research in cancer therapy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reductive Amination : This method involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under reducing conditions.
  • Microwave-Assisted Synthesis : A novel approach that enhances yields and reduces reaction times, particularly beneficial for amine-linked compounds .

Antidepressant Activity

A study evaluated the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors, suggesting a mechanism involving serotonin reuptake inhibition .

Antinociceptive Effects

In a controlled experiment, the compound was administered to rodents subjected to pain stimuli. The findings revealed a marked decrease in pain perception, attributed to its action on mu-opioid receptors, supporting its potential as an analgesic agent.

Antitumor Activity

A series of in vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. These results prompted further investigation into its mechanism of action and potential as an anticancer drug .

Comparative Table of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of neurotransmitter levels
AntinociceptiveInteraction with opioid receptors
AntitumorCytotoxic effects on cancer cell lines

Q & A

Q. How can researchers optimize the synthesis yield of (4-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride?

  • Methodological Answer : Synthesis optimization involves systematic parameter adjustments:
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction efficiency by stabilizing intermediates .
  • Catalyst use : Amine-based catalysts (e.g., phenethylamine hydrochloride) enhance Mannich reaction yields by facilitating nucleophilic attack .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., methanol:DCM) achieves >95% purity .
  • Temperature control : Reactions conducted at 0–5°C minimize side-product formation during exothermic steps .
ParameterOptimal ConditionYield Improvement
SolventDichloromethane (DCM)15–20%
CatalystPhenethylamine hydrochloride25–30%
Temperature0–5°C (exothermic steps)10–12%

Q. What analytical methods are recommended for determining purity and separating impurities in this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) to separate impurities (e.g., nitrobenzyl derivatives) . Validate methods per ICH guidelines (linearity R² >0.999, LOD 0.1 µg/mL) .
  • UV-Vis Spectroscopy : Quantify amine groups via diazotization with H-acid (λmax = 450 nm) .
  • Mass Spectrometry : Confirm molecular weight (MW 308.20) using ESI+ mode to detect HCl adducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (pH-neutralize spills with sodium bicarbonate) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride vapors .
  • Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates in Mannich reactions .
  • AI-Driven Optimization : Use tools like COMSOL Multiphysics to simulate solvent effects and catalyst interactions, reducing trial-and-error by 40–50% .
  • Data Integration : Feed experimental results (e.g., NMR coupling constants) into machine learning models to refine transition-state predictions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., 5-HT receptor binding assays at 25°C, pH 7.4) to isolate variables .
  • Structural Analysis : Use X-ray crystallography to confirm stereochemistry, as minor enantiomers may exhibit divergent activity .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from disparate sources and identify outliers .

Q. What advanced techniques are used to characterize its interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like σ-1 with immobilized ligand surfaces .
  • Electrophysiology : Assess effects on ion channels (e.g., slow EPSP modulation in myenteric neurons) using intracellular recording .
  • Cryo-EM : Resolve ligand-receptor complexes at 3–4 Å resolution to map binding pockets .

Q. How do regional regulatory frameworks impact its use in cross-institutional research?

  • Methodological Answer :
  • Documentation : Align safety data sheets (SDS) with GHS (Japan), CLP (EU), and OSHA (US) standards, noting differences in hazard classification .
  • Transport Compliance : Follow IATA Dangerous Goods Regulations (62nd Ed.) for air shipping, including UN number and hazard labels .
  • Ethics Approval : Submit protocols to institutional review boards (IRBs) for studies involving vertebrate animals .

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